molecular formula C10H14F3N3O3 B1396450 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate CAS No. 1332530-14-9

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate

Cat. No.: B1396450
CAS No.: 1332530-14-9
M. Wt: 281.23 g/mol
InChI Key: CKWQMFVRFSLASW-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms

Biochemical Analysis

Cellular Effects

The effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the toxic effects .

Metabolic Pathways

4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical properties. The interaction with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), is essential for the metabolic conversion of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate .

Subcellular Localization

The subcellular localization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate can also affect its interactions with other biomolecules, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dry acetone and catalysts such as anhydrous potassium carbonate . The reaction mixture is usually refluxed for several hours to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.C2HF3O2/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;3-2(4,5)1(6)7/h7,9H,2-5H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWQMFVRFSLASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCNCC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate
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2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate
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2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate
Reactant of Route 4
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2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate
Reactant of Route 5
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate
Reactant of Route 6
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate

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